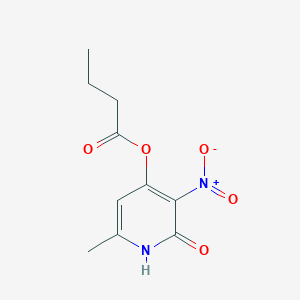

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

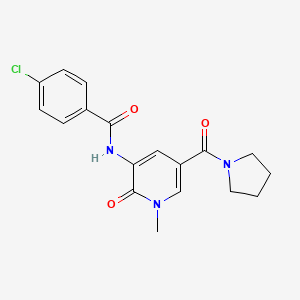

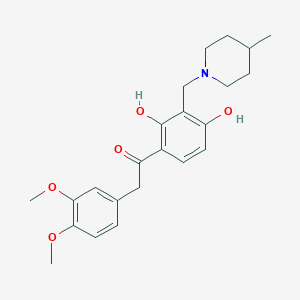

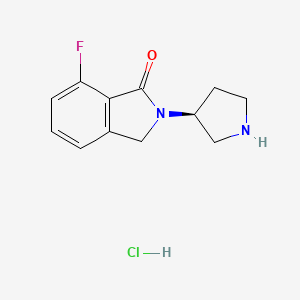

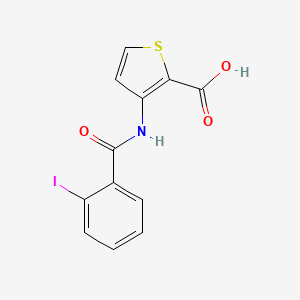

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. Unfortunately, the specific molecular structure of “(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) butanoate” is not provided in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and molecular weight. For “(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) butanoate”, these specific properties are not provided in the sources I found .Applications De Recherche Scientifique

Synthesis and Molecular Interactions :

- Phosphine-catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate undergoes [4 + 2] annulation with N-tosylimines, forming tetrahydropyridines, which are structurally related to (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) butanoate (Zhu, Lan, & Kwon, 2003).

- Reactions with Active Methylene Compounds : 2,4,6-Triphenyl-1,3-oxazinium perchlorate reacts with active methylene compounds to produce various pyridine derivatives, showcasing a method that could be relevant to the synthesis or reactions of (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) butanoate (Shibuya & Kurabayashi, 1975).

Molecular Complexation for Nonlinear Optics :

- Complexation in Crystal Engineering : The study of molecular complexes formed between 4-hydroxy-4'-nitrobiphenyl/stilbene and a 4-substituted pyridine-1-oxide, which may include structures similar to (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) butanoate, provides insights into designing materials for quadratic nonlinear optical behavior (Muthuraman, Masse, Nicoud, & Desiraju, 2001).

Chemical Analysis and Spectrometry :

- High-Resolution Mass Spectrometric Analysis : The analysis of DNA phosphate adducts formed by tobacco-specific lung carcinogen, which includes pyridyl-butanone structures, could be relevant for understanding the interactions and transformations of related compounds (Ma et al., 2015).

Catalytic Activity in Polymerization :

- Iron and Cobalt Complexes in Ethylene Polymerization : The study of tridentate N-donor ligands in catalyzing ethylene polymerization, which may involve pyridine derivatives, could offer insights into the catalytic roles of related compounds (Zabel, Schubert, Wolmershäuser, Jones, & Thiel, 2008).

Enzymatic Activation and Detoxification :

- Identification of Carbonyl Reductase in Tobacco-Specific Nitrosamine : This study on the enzymatic activation and detoxification of a tobacco-specific nitrosamine may provide a context for understanding the metabolic pathways of structurally similar compounds (Maser, Richter, & Friebertshäuser, 1996).

Mécanisme D'action

Target of Action

The primary targets of (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) butanoate are currently unknown. This compound is a derivative of the indole nucleus, which is known to bind with high affinity to multiple receptors . Indole derivatives are prevalent in many biologically active compounds and play a significant role in cell biology .

Mode of Action

Indole derivatives, to which this compound is related, are known to interact with their targets in various ways, leading to a range of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase effects .

Biochemical Pathways

For instance, they are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH .

Result of Action

Indole derivatives have been shown to have various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

Safety and Hazards

Propriétés

IUPAC Name |

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5/c1-3-4-8(13)17-7-5-6(2)11-10(14)9(7)12(15)16/h5H,3-4H2,1-2H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQKWNKMEQIJLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=C(C(=O)NC(=C1)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]butan-2-amine;hydrochloride](/img/structure/B2772832.png)

![4,6-Dimethyl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)pyridine-3-carbonitrile](/img/structure/B2772843.png)

![2-{[5-(4-chlorophenoxymethyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2772844.png)

![3-(3,5-dimethoxybenzyl)-5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2772846.png)

![2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2772848.png)

![N-(3,5-dimethylphenyl)-8-methyl-9-oxo-2-phenyl-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2772851.png)